molecular formula C24H26O7 B1222115 Disenecionyl cis-khellactone CAS No. 54676-88-9

Disenecionyl cis-khellactone

Cat. No.: B1222115
CAS No.: 54676-88-9
M. Wt: 426.5 g/mol
InChI Key: UHWIZIJICYWABA-DHIUTWEWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Disenecionyl cis-khellactone is a member of coumarins.

Scientific Research Applications

Anti-Inflammatory Applications

Mechanism of Action
Recent studies have demonstrated that disenecionyl cis-khellactone exhibits significant anti-inflammatory properties. In a study involving RAW264.7 cells stimulated with lipopolysaccharide (LPS), this compound was shown to reduce the production of pro-inflammatory cytokines such as Monocyte Chemoattractant Protein-1 (MCP-1), Tumor Necrosis Factor-alpha (TNF-α), Interleukin 1β (IL-1β), and Interleukin 6 (IL-6) . The compound's mechanism involves the downregulation of inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2) through the inhibition of Nuclear Factor kappa B (NF-κB) activation and suppression of p38 and Jun N-terminal kinase (JNK) phosphorylation pathways.

Case Study: In Vitro Analysis
In vitro experiments utilizing various assays, including NO assays, Western blot analysis, ELISA, real-time PCR, and immunofluorescence staining, confirmed that this compound effectively mitigates inflammatory responses in LPS-stimulated macrophages. The findings suggest its potential as a therapeutic candidate for inflammatory diseases .

Antiviral Applications

Anti-HIV Activity
this compound derivatives have been explored for their antiviral properties, particularly against HIV. A study synthesized various derivatives of cis-khellactone, revealing that specific structural modifications enhance their efficacy against HIV-1 replication in acutely infected H9 lymphocytes . The most promising derivatives exhibited low effective concentrations (EC50 values < 5.25 x 10^-5 µM) and high therapeutic indices (> 2.15 x 10^6), indicating their potential as novel anti-HIV agents.

Comparative Data Table

Application Mechanism Key Findings
Anti-inflammatoryInhibition of NF-κB and MAPK pathwaysReduced levels of pro-inflammatory cytokines in LPS-stimulated RAW264.7 cells
Antiviral (HIV)Structural modifications enhance antiviral activitySpecific derivatives showed potent inhibition of HIV-1 replication with low toxicity

Properties

CAS No.

54676-88-9

Molecular Formula

C24H26O7

Molecular Weight

426.5 g/mol

IUPAC Name

[(9R,10R)-8,8-dimethyl-9-(3-methylbut-2-enoyloxy)-2-oxo-9,10-dihydropyrano[2,3-f]chromen-10-yl] 3-methylbut-2-enoate

InChI

InChI=1S/C24H26O7/c1-13(2)11-18(26)29-22-20-16(9-7-15-8-10-17(25)28-21(15)20)31-24(5,6)23(22)30-19(27)12-14(3)4/h7-12,22-23H,1-6H3/t22-,23-/m1/s1

InChI Key

UHWIZIJICYWABA-DHIUTWEWSA-N

SMILES

CC(=CC(=O)OC1C(C(OC2=C1C3=C(C=C2)C=CC(=O)O3)(C)C)OC(=O)C=C(C)C)C

Isomeric SMILES

CC(=CC(=O)O[C@H]1[C@H](C(OC2=C1C3=C(C=C2)C=CC(=O)O3)(C)C)OC(=O)C=C(C)C)C

Canonical SMILES

CC(=CC(=O)OC1C(C(OC2=C1C3=C(C=C2)C=CC(=O)O3)(C)C)OC(=O)C=C(C)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disenecionyl cis-khellactone
Disenecionyl cis-khellactone
Disenecionyl cis-khellactone
Disenecionyl cis-khellactone
Disenecionyl cis-khellactone
Disenecionyl cis-khellactone

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